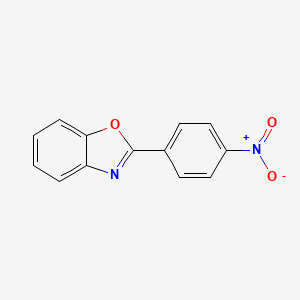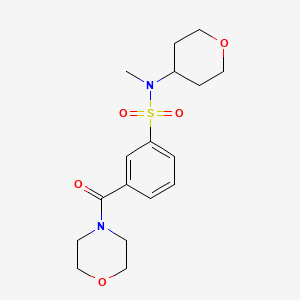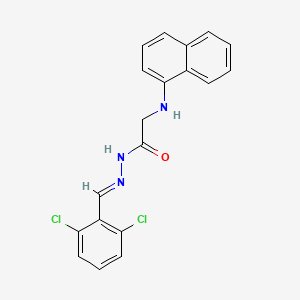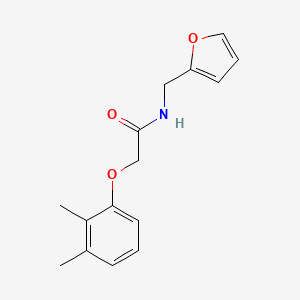![molecular formula C13H14Cl2N2O B5518203 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H14Cl2N2O and its molecular weight is 285.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0483185 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : The synthesis of substituted pyrazoles, including 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole, involves the 3+2 annulation method. This method yields novel pyrazole derivatives, which are characterized using spectroscopic methods like NMR, mass, UV-Vis, and CHN analysis (S. Naveen et al., 2021).
Crystallography and Structural Analysis : Detailed structural analysis through X-ray crystallography and Hirshfeld surface analysis is conducted for these compounds. These analyses help in understanding the molecular structure, bonding interactions, and stability of the synthesized pyrazole derivatives (S. Naveen et al., 2021).
Antioxidant Properties
- Antioxidant Studies : The pyrazole derivatives, including the specified compound, are evaluated for their in vitro antioxidant susceptibilities. This is typically done using methods like DPPH and hydroxyl radical scavenging methods (S. Naveen et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Pyrazole-type organic compounds are investigated for their effects on the corrosion behavior of metals in acidic environments. Studies reveal their efficiency as corrosion inhibitors, providing insights into their potential industrial applications (K. Tebbji et al., 2005).
Antimicrobial and Anticancer Properties
- Biomedical Applications : Some pyrazole derivatives show promising antimicrobial and anticancer activities. This suggests their potential use in developing new therapeutic agents (H. Hafez et al., 2016).
Photophysical Properties
- Fluorescence Studies : Certain pyrazoline compounds, related to the specified chemical, exhibit fluorescence properties. Their fluorescent behavior is studied using UV-Vis and emission spectroscopy, indicating potential applications in material science (A. Hasan et al., 2011).
Catalysis
- Catalytic Applications : Pyrazole-based ligands, including those structurally similar to this compound, are used in asymmetric transfer hydrogenation of ketones. Their role as catalysts in various chemical reactions is explored, highlighting their significance in synthetic chemistry (Makhosazane N. Magubane et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-7-10(2)17(16-9)5-6-18-13-4-3-11(14)8-12(13)15/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRADACCGARVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5518131.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)

![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)



![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)


